molecular formula C10H12O3 B051087 (R)-2-Benzyl-3-hydroxypropanoic acid CAS No. 123802-80-2

(R)-2-Benzyl-3-hydroxypropanoic acid

Cat. No. B051087
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-SECBINFHSA-N
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Description

Synthesis Analysis

Optical resolution and preferential crystallization have been key methods in synthesizing optically active forms of related compounds, offering insights into the synthesis process of (R)-2-Benzyl-3-hydroxypropanoic acid. Shiraiwa et al. (2002) utilized cinchonidine as a resolving agent to achieve optical purity in related compounds, suggesting a potential pathway for synthesizing (R)-2-Benzyl-3-hydroxypropanoic acid with high optical purity (Shiraiwa et al., 2002).

Molecular Structure Analysis

The molecular structure of (R)-2-Benzyl-3-hydroxypropanoic acid and its analogs can be elucidated through spectroscopic methods and crystallography. A study by Aarset et al. (2006) on benzoic acid derivatives used electron diffraction and theoretical calculations to determine structural parameters, which could be analogous to understanding the molecular structure of (R)-2-Benzyl-3-hydroxypropanoic acid (Aarset et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving (R)-2-Benzyl-3-hydroxypropanoic acid showcase its reactivity and the potential for synthesizing various derivatives. Brem et al. (2009) described multistep enzymatic procedures for synthesizing highly enantiomerically enriched derivatives from related compounds, indicating the versatility of (R)-2-Benzyl-3-hydroxypropanoic acid in chemical synthesis (Brem et al., 2009).

Physical Properties Analysis

Understanding the physical properties of (R)-2-Benzyl-3-hydroxypropanoic acid is crucial for its application in various fields. The work by Kishikawa et al. (2008) on liquid-crystalline properties of benzoic acid derivatives provides insights into the physical characteristics that could be expected from (R)-2-Benzyl-3-hydroxypropanoic acid and its potential applications in material science (Kishikawa et al., 2008).

Chemical Properties Analysis

The chemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid, including its reactivity and interactions with other compounds, are of significant interest. Studies on related compounds, such as the work by Rong et al. (2019), provide a foundation for understanding the chemical behavior and potential applications of (R)-2-Benzyl-3-hydroxypropanoic acid in medicinal chemistry and beyond (Rong et al., 2019).

Scientific Research Applications

  • Synthesis of Optically Active Compounds :

    • Used in the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid through optical resolution and chemical transformations (Shiraiwa et al., 2002).
  • Enzyme-Catalyzed Synthesis :

    • Employed in multistep enzymatic procedures to produce highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids and their derivatives (Brem et al., 2009).
  • Inhibition of Carboxypeptidase A :

    • Acts as a competitive inhibitor of carboxypeptidase A, a significant finding in the study of enzyme mechanisms and inhibitor design (Galardy & Kortylewicz, 1984).
    • Another study found that (R)-2-Benzyl-3-nitropropanoic acid is a potent inhibitor of carboxypeptidase A, contributing to the understanding of enzyme inhibition and transition state theory (Wang et al., 2008).
  • Chemical Building Blocks :

    • Recognized as a potential building block for organic synthesis or high-performance polymers, with research focused on eco-sustainable processes leading to 3-hydroxypropanoic acid (Pina et al., 2011).
  • Production from Renewable Resources :

    • Explored for production from glycerol by metabolically engineered bacteria, demonstrating its potential as a valuable platform chemical for various industrial applications (Jers et al., 2019).
  • Enzyme Inhibition Studies :

    • Studied for its stereochemistry in enzyme inhibition, providing insights into the mechanisms of action of enzyme inhibitors (Kim & Chung, 1999).
  • Antibacterial and Antituberculosis Effects :

    • A compound related to (R)-2-Benzyl-3-hydroxypropanoic acid showed activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antibacterial agents (Deng et al., 2013).
  • Pharmacological Evaluation :

    • Used in the synthesis and evaluation of novel anti-inflammatory and anti-platelet aggregation agents, highlighting its relevance in pharmaceutical research (Rong et al., 2019).
  • Biological Activity Studies :

    • The derivatives of (R)-2-Benzyl-3-hydroxypropanoic acid, such as (R)-3-hydroxyoctanoic acid, have been evaluated for antimicrobial activity and antiproliferative effect, underlining the compound's significance in the study of bioactive compounds (Radivojević et al., 2015).
  • Optical Resolution in Synthesis :

    • Utilized in the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process important for the production of optically active pharmaceuticals (Shiraiwa et al., 2003).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve potential applications of the compound based on its properties, or further studies needed to fully understand the compound .

properties

IUPAC Name

(2R)-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzyl-3-hydroxypropanoic acid

Synthesis routes and methods I

Procedure details

The product (107.8 g) in Reference Example 3, namely 2-benzylidene-3-hydroxypropionic acid, is dissolved in methanol (500 ml), followed by addition of triethylamine (100 ml; 717 mmol) and 5% palladium-carbon (5.00 g; water content of 52.7%) for catalytic reduction in a hydrogen atmosphere for 50 hours. The reaction solution is filtered through Celite to remove the palladium-carbon. The resulting filtrate is subjected to HPLC analysis, indicating that the filtrate contains the title compound (71.0 g; 394 mmol) (at a yield of 65.7% (on a benzaldehyde basis)). The filtrate is concentrated under reduced pressure, and the resulting residue is dissolved in ethyl acetate (600 ml), followed by addition of water (600 ml) and 37% hydrochloric acid (150 ml) and subsequent agitation, to extract the resulting organic phase. The organic phase is washed with an aqueous mixture solution of water (240 ml) and 37% hydrochloric acid and then with saturated saline (300 ml), and dried over anhydrous sodium sulfate. By filtering off the resulting dried matter, the solution is concentrated under reduced pressure, to give a crude product of the title compound. The crude product is dissolved in ethyl acetate (150 ml), followed by addition of hexane (450 ml), and the resulting mixture is gradually cooled from 60° C. to 5° C., to precipitate crystal, which is then filtered and dried to recover the title compound (48.45 g at a purity of 96.5%; 295.5 mmol).
[Compound]
Name
product
Quantity
107.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
65.7%

Synthesis routes and methods II

Procedure details

2-Benzylidene-3-hydroxypropionic acid (79.96 g, 449 mmols) obtained in Example 7 was dissolved in 500 ml of methanol, and 100 ml (717 mmols) of triethylamine and 5.00 g (water content 52.7%) of 5% palladium-carbon were added thereto to conduct catalytic reduction in a hydrogen atmosphere for 7 hours. After the completion of the reaction, the palladium-carbon was removed from the reaction solution through filtration with Celite. The HPLC analysis of the resulting filtrate revealed that it contained 72.3 g (401 mmols) of the above title compound (reaction yield 89.3%).
Quantity
79.96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SH Wang, SF Wang, W Xuan, ZH Zeng, JY Jin… - Bioorganic & medicinal …, 2008 - Elsevier
2-Substituted 3-nitropropanoic acids were designed and synthesized as inhibitors against carboxypeptidase A (CPA). (R)-2-Benzyl- 3-nitropropanoic acid showed a potent inhibition …
Number of citations: 33 www.sciencedirect.com
DH Kim, J Park, SJ Chung, JD Park, NK Park… - Bioorganic & medicinal …, 2002 - Elsevier
Both enantiomers of 3-benzyl-2-oxetanone (1) were found to be slowly hydrolyzed substrates of α-chymotrypsin having k cat values of 0.134±0.008 and 0.105±0.004min −1 for (R)-1 …
Number of citations: 31 www.sciencedirect.com
M Pickl, R Marín‐Valls, J Joglar… - Advanced synthesis & …, 2021 - Wiley Online Library
A two‐enzyme cascade reaction plus in situ oxidative decarboxylation for the transformation of readily available canonical and non‐canonical l‐α‐amino acids into 2‐substituted 3‐…
Number of citations: 5 onlinelibrary.wiley.com
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
Further studies of the direct enantioselective α-hydroxymethylation of aldehydes employing the α,α-diarylprolinol trimethylsilyl ether class of organocatalysts are described. This process …
Number of citations: 48 pubs.acs.org
E Brenna, F Cannavale, M Crotti, V De Vitis… - …, 2016 - Wiley Online Library
The stereoselective desymmetrisation of achiral 2‐alkyl‐1,3‐diols is performed by oxidation of one of the two enantiotopic primary alcohol moieties by means of Acetobacter aceti MIM …
V De Vitis - 2017 - air.unimi.it
Questa tesi di Dottorato è stata strutturata in tre parti, una per ogni tipo di attività enzimatica trattata, preceduta da una breve introduzione riguardante i principi fondamentali della …
Number of citations: 3 air.unimi.it
KF Biegasiewicz - 2016 - search.proquest.com
Part I. Mechanistic Studies, Optimization, and Further Applications of the Organocatalytic α -Hydroxymethylation of Aldehydes. Part II. Studies Toward the Total Synthesis of FK-506 Part I…
Number of citations: 3 search.proquest.com

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